Hydantoin, 3-allyl-2-thioxo-
Description
Overview of Hydantoin (B18101) and Thiohydantoin Chemical Scaffolds
Hydantoins are five-membered heterocyclic rings containing two nitrogen atoms and two carbonyl groups. nih.gov Their sulfur-containing counterparts, thiohydantoins, are formed by the replacement of one or both oxygen atoms of the carbonyl groups with sulfur. jchemrev.combibliotekanauki.pl The most common form is the 2-thiohydantoin (B1682308), where the carbonyl group at position 2 is replaced by a thiocarbonyl group. jchemrev.com These scaffolds are not merely chemical curiosities; they are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The presence of hydrogen bond donors and acceptors, along with multiple sites for substitution, allows for the creation of diverse molecular libraries with a wide spectrum of biological activities. nih.govnih.gov
The core structure of hydantoins and thiohydantoins provides a stable yet reactive framework. The reactivity of the thiohydantoin ring, for instance, is influenced by the thioamide functional group, which impacts its electronic properties and binding affinities. ijrpr.com This inherent reactivity makes them valuable intermediates in organic synthesis. jchemrev.com
Significance of the 3-Allyl-2-Thioxo- Substitution Pattern in Organic Chemistry
The specific substitution pattern of "3-allyl-2-thioxo-" confers distinct chemical properties to the hydantoin ring. The allyl group, with its carbon-carbon double bond, is a particularly important functional group in organic chemistry. curlyarrows.comontosight.ai Its presence introduces a site of unsaturation that can participate in a variety of chemical reactions. ontosight.aifiveable.me The allylic position—the carbon atom adjacent to the double bond—is known for its heightened reactivity. wikipedia.org This increased reactivity is due to the ability of the allyl group to stabilize reactive intermediates such as carbocations, carbanions, and free radicals through resonance. curlyarrows.com
Furthermore, the allyl group can be strategically employed as a protecting group for alcohols and amines in multi-step organic syntheses. organic-chemistry.org Its relative stability under both acidic and basic conditions, coupled with the ability to be selectively removed, makes it a valuable tool for synthetic chemists. organic-chemistry.org In the context of 3-allyl-2-thiohydantoin, the allyl group's reactivity can be harnessed for further molecular modifications and the synthesis of more complex structures. google.com
The "2-thioxo" substitution, the replacement of a carbonyl oxygen with sulfur, also significantly influences the molecule's characteristics. The thioxo group alters the polarity and hydrogen bonding capabilities of the compound. ontosight.ai It also serves as a reactive handle for various chemical transformations, such as alkylation reactions. jchemrev.com
Historical Context and Current Research Trajectories of Thiohydantoins
The study of thiohydantoins dates back to the early 20th century. ijrpr.com Historically, they gained prominence in the field of peptide sequencing. However, their utility has since expanded dramatically, with research now exploring their potential in medicinal chemistry, materials science, and agriculture. ijrpr.com
Current research on thiohydantoins is vibrant and multifaceted. A significant area of investigation is their wide range of biological activities, including potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijrpr.comajchem-a.comresearchgate.net The ability to readily modify the thiohydantoin scaffold allows for the synthesis of large libraries of derivatives, which can then be screened for specific biological effects. kg.ac.rsgrafiati.com For instance, studies have shown that certain thiohydantoin derivatives exhibit inhibitory effects on enzymes and have potential as therapeutic agents. ontosight.aiajchem-a.com
The synthesis of novel thiohydantoin derivatives remains a key research focus. kg.ac.rsresearchgate.netmdpi.com Chemists are continually developing more efficient and versatile synthetic routes to access these compounds. bibliotekanauki.pl This includes the use of various starting materials, such as α-amino acids, and the exploration of different reaction conditions to achieve desired substitutions. kg.ac.rsresearchgate.netmdpi.com The synthesis of 3-allyl-2-thiohydantoins, for example, can be achieved through the reaction of α-amino acids with allyl isothiocyanate. kg.ac.rsresearchgate.net
Interactive Data Table: Properties of Hydantoin, 3-allyl-2-thioxo-
| Property | Value | Source |
| Molecular Formula | C6H8N2OS | ontosight.ai |
| Molecular Weight | 156.21 g/mol | ontosight.ai |
| Common Synonyms | 3-Allylthiohydantoin, 3-Allyl-2-thioxo-4-imidazolidinone | ontosight.ai |
| Chemical Class | Imidazolidinones | ontosight.ai |
Interactive Data Table: Key Research Findings on Thiohydantoins
| Research Area | Key Findings | References |
| Anticancer Activity | Thiohydantoin derivatives have shown potential in inhibiting cancer cell growth. | nih.govajchem-a.com |
| Antimicrobial Properties | Derivatives have demonstrated antibacterial and antifungal activities. | ontosight.ai |
| Antiviral Effects | Some thiohydantoins have shown inhibitory activity against certain viruses. | ijrpr.comajchem-a.com |
| Anti-inflammatory Action | Thiohydantoin analogues have been investigated for their anti-inflammatory potential. | researchgate.netmdpi.com |
| Organic Synthesis | Thiohydantoins serve as versatile intermediates for the preparation of other biologically active compounds. | jchemrev.com |
Structure
2D Structure
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYSPTYWQXNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173922 | |
| Record name | Hydantoin, 3-allyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-16-4 | |
| Record name | 3-(2-Propen-1-yl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 3-allyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 3-allyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hydantoin, 3 Allyl 2 Thioxo and Its Derivatives
Established Synthetic Routes
Established methods for synthesizing the 3-allyl-2-thiohydantoin scaffold are robust and have been refined over time. These routes typically involve the sequential construction of the imidazolidinone ring from acyclic precursors.
One of the fundamental approaches to the thiohydantoin core involves the condensation of thiourea (B124793) or its substituted derivatives with α-dicarbonyl or related compounds. For instance, the condensation of benzil (B1666583) with substituted thioureas like allyl thiourea in an alkaline ethanolic medium can produce 3-allyl-5,5-diphenyl-2-thiohydantoin. asianpubs.org Similarly, thioureido-acetamides can react with benzil derivatives in the presence of a base such as sodium hydroxide (B78521) to yield functionalized 5,5-diaryl-thiohydantoins. bibliotekanauki.pl While these methods are effective for creating highly substituted thiohydantoins, the synthesis of the parent 3-allyl-2-thiohydantoin often employs more direct routes. Another reported procedure involves the condensation of thiourea with α-amino acids under heating conditions, which has been successfully applied to most natural α-amino acids. jchemrev.com
The critical step in many thiohydantoin syntheses is the intramolecular cyclization that forms the five-membered ring. This ring closure is often the second step in a two-step process that begins with the formation of a thiourea intermediate. For example, after reacting an amino acid with an isothiocyanate to form an N-acylthiourea derivative, cyclization is typically induced by heating with aqueous acid. google.com The efficiency and conditions of this cyclization can depend on the substituents present. In some solid-phase syntheses, trifluoroacetic acid (TFA) is used to mediate the cleavage from a resin support and concurrently drive the cyclization. mdpi.com A detailed study of the reaction between amino acid methyl esters and allyl isothiocyanate proposed a two-step mechanism where the intermediate allyl-NCS-amino acid readily undergoes cyclization, accompanied by the elimination of methanol (B129727), to form the final 3-allyl-2-thiohydantoin derivative. researchgate.net
The most widely employed and versatile method for synthesizing 3-allyl-2-thiohydantoin and its 5-substituted derivatives is the reaction of α-amino acids with allyl isothiocyanate. researchgate.netkg.ac.rsgrafiati.comgrafiati.comacs.org This reaction is typically a two-step process. sciforum.net First, the amino group of the α-amino acid performs a nucleophilic attack on the carbon of the isothiocyanate group to form an allylthiocarbamoyl amino acid intermediate. In the second step, acid-catalyzed intramolecular cyclization occurs with the elimination of water to yield the final thiohydantoin product. google.comtandfonline.com
The identity of the starting α-amino acid directly determines the substitution at the C5-position of the thiohydantoin ring. researchgate.netsciforum.net Using glycine (B1666218) results in the parent 3-allyl-2-thiohydantoin (3-allyl-2-thioxoimidazolidin-4-one). google.comtandfonline.com However, employing other natural or unnatural α-amino acids allows for the introduction of various substituents at the C5-position, making this method highly valuable for generating diverse compound libraries. researchgate.netkg.ac.rs The reaction conditions may need to be adjusted based on the nature of the amino acid, with some requiring higher temperatures for efficient conversion. researchgate.netkg.ac.rs
| Starting Amino Acid | Product | Yield (%) |
| Glycine | 3-allyl-2-thioxoimidazolidin-4-one | 85 |
| L-Alanine | (S)-3-allyl-5-methyl-2-thioxoimidazolidin-4-one | 82 |
| L-Phenylalanine | (S)-3-allyl-5-benzyl-2-thioxoimidazolidin-4-one | 88 |
| L-Valine | (S)-3-allyl-5-isopropyl-2-thioxoimidazolidin-4-one | 79 |
| L-Leucine | (S)-3-allyl-5-isobutyl-2-thioxoimidazolidin-4-one | 86 |
| L-Proline | (S)-3-allyl-1,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole-2,5-dione | 75 |
Table 1: Synthesis of 5-substituted 3-allyl-2-thiohydantoin derivatives from various α-amino acids. Data sourced from Stanić et al. (2018). researchgate.net
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, offer an efficient and atom-economical alternative for synthesizing hydantoin (B18101) and thiohydantoin scaffolds. While the Bucherer-Bergs synthesis is a well-known MCR for hydantoins, specific MCRs have been developed for thiohydantoins. mdpi.com One such strategy involves a three-component reaction using N,N'-dimethyl thiourea, an aldehyde or ketone, and an isocyanide. scilit.com This approach, often facilitated by green chemistry principles using deep eutectic solvents, provides straightforward access to diversely substituted thiohydantoins in good yields. scilit.com Other MCRs, such as the Ugi four-component reaction (U-4CR), have also been adapted for the synthesis of related structures like 2-thiohydantoin (B1682308) 4-imides. researchgate.net These methods are particularly advantageous for combinatorial chemistry and the rapid generation of compound libraries.
Novel Synthetic Strategies
Beyond the established routes, novel strategies focus on the derivatization of pre-formed thiohydantoin rings, allowing for late-stage functionalization and the synthesis of complex analogues.
The 3-allyl-2-thiohydantoin scaffold possesses several reactive sites that can undergo nucleophilic transformations. The methylene (B1212753) group at the C5-position is particularly reactive due to the acidity of its protons, making it a key site for modification. jchemrev.comjchemrev.com Condensation of 3-allyl-2-thiohydantoin with various aromatic or heterocyclic aldehydes in the presence of a base is a common method to introduce an arylmethylene substituent at the C5-position. google.comtandfonline.comjchemrev.com This Knoevenagel-type condensation expands the structural diversity of the core molecule.
Furthermore, the exocyclic sulfur atom at the C2-position is a soft nucleophile and can be selectively alkylated or arylated. jchemrev.com S-alkylation is typically achieved by treating the thiohydantoin with an alkyl halide in the presence of a mild base. jchemrev.com More advanced copper-catalyzed cross-coupling reactions have been developed for S-arylation, using arylboronic acids or aryl iodides as coupling partners under mild conditions. researchgate.net These nucleophilic transformations are crucial for creating derivatives with tailored properties and for synthesizing complex natural products and their analogues. jchemrev.com
| Transformation Type | Position | Reagents | Resulting Structure |
| C5-Condensation | C5 | Aldehyde (R-CHO), Base (e.g., KOH, Triethylamine) | 5-Alkylidene/Arylidene-3-allyl-2-thiohydantoin |
| S-Alkylation | S2 | Alkyl Halide (R-X), Base (e.g., K2CO3) | 2-(Alkylthio)-3-allyl-5-substituted-hydantoin |
| S-Arylation | S2 | Arylboronic Acid, Copper Catalyst | 2-(Arylthio)-3-allyl-5-substituted-hydantoin |
Table 2: Common nucleophilic transformations on the 3-allyl-2-thiohydantoin precursor.
Post-Synthetic Derivatization Techniques
Alkylation Reactions of the Thiohydantoin Nucleus
The thiohydantoin ring system, with its multiple nucleophilic centers, offers rich possibilities for post-synthetic modification through alkylation. Alkylation can occur at the nitrogen atoms (N-1 and N-3) or the exocyclic sulfur atom (S-2), with the regioselectivity being highly dependent on the reaction conditions and the substitution pattern of the starting thiohydantoin. researchgate.netresearchgate.netjchemrev.com
For 3-allyl-2-thiohydantoin and its derivatives, S-alkylation is a common transformation. researchgate.nettandfonline.comscispace.comtandfonline.com Treatment of 3-allyl-5-(Z)-arylidene-2-thiohydantoins with alkyl halides, such as alkyl bromides or methylthioethyl chloride, in the presence of a base, leads to the formation of 2-(alkylmercapto)hydantoins. researchgate.nettandfonline.comscispace.comtandfonline.comnih.gov The reaction typically proceeds under alkaline conditions. researchgate.netscispace.comtandfonline.com For instance, the reaction of 3-aryl-5-((Z)-arylidene)-2-thiohydantoins with methylthioethyl chloride yields the corresponding S-alkylated products. nih.gov
N-alkylation is also a feasible derivatization pathway. researchgate.netucl.ac.be The selective alkylation at the N-3 position can be achieved, for example, by using bromooctane in the presence of potassium carbonate. ucl.ac.be The disappearance of the N-H proton signal in the 1H NMR spectrum confirms the site of alkylation. ucl.ac.be In cases where the N-1 position is unsubstituted, N-alkylation can also occur at this site. researchgate.net The choice of solvent and base can influence the N- versus S-alkylation ratio.
The following table summarizes some examples of alkylation reactions on thiohydantoin derivatives:
| Starting Thiohydantoin | Alkylating Agent | Product | Reference |
| 3-Allyl-5-(Z)-arylidene-2-thiohydantoins | Alkyl bromides | 3-Allyl-5-(Z)-arylidene-2-(alkylmercapto)hydantoins | researchgate.netscispace.comtandfonline.com |
| 3-Aryl-5-((Z)-arylidene)-2-thiohydantoins | Methylthioethyl chloride | 3-Aryl-5-((Z)-arylidene)-2-(2-methylthioethyl)-2-thiohydantoins | nih.gov |
| Hydantoin | Bromooctane/K2CO3 | N-3-octylhydantoin | ucl.ac.be |
| 5-Arylidene-2-thiohydantoins | Alkyl halides | N-alkylated and S-alkylated derivatives | researchgate.net |
Oxidation and Conversion of Thioxo to Oxo Groups
The conversion of the thioxo group at the C-2 position of the thiohydantoin ring to an oxo group is a significant transformation, yielding the corresponding hydantoin. This desulfurization can be achieved through various oxidative methods. researchgate.net One common approach involves the use of oxidizing agents. For example, the oxidation of 5,5-dimethyl-imidazolidine-3-N-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-2-oxo,4-thione has been reported. researchgate.net
Another strategy for this conversion is through reaction with Lawesson's reagent, which is more commonly known for thionation, but under specific conditions can be involved in transformations of thioamides. jchemrev.com More direct methods for the conversion of a thione to a ketone often involve treatment with reagents like m-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids. While not explicitly detailed for 3-allyl-2-thioxo-hydantoin in the provided context, these are general methods for such transformations. researchgate.net
The conversion of the thioxo group to an oxo group can significantly alter the biological properties of the molecule. For example, in a study on anti-Trypanosoma brucei agents, the conversion of a 2-thiohydantoin to its corresponding hydantoin (sulfur to oxygen change) was found to be highly detrimental to its activity, highlighting the importance of the thione group for the desired biological effect in that specific context. acs.org
Functionalization through Electrophilic Aromatic Substitution
While the thiohydantoin ring itself is not aromatic, derivatives of 3-allyl-2-thiohydantoin often contain aromatic substituents, typically at the N-1 or C-5 positions. These aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the synthesis of thiohydantoin derivatives with a p-substituted aryl group has been reported. jchemrev.com The introduction of substituents onto an existing aromatic ring within the thiohydantoin derivative can be used to modulate the electronic and steric properties of the molecule, which can in turn influence its biological activity.
For example, the synthesis of 3-chloro-4-N,N-dimethylphenyl isothiocyanate, a precursor for certain thiohydantoin derivatives, involves an aromatic nucleophilic substitution of fluorine, followed by reduction of a nitro group and subsequent conversion to the isothiocyanate. acs.org While this is not a direct electrophilic substitution on the final thiohydantoin, it illustrates the importance of substituted aromatic precursors in the synthesis of functionalized thiohydantoin derivatives.
Glycosylation Reactions at Nitrogen and Sulfur Centers
Glycosylation, the attachment of a carbohydrate moiety, is a widely explored derivatization technique for thiohydantoins, including 3-allyl-2-thiohydantoin, often leading to compounds with potential antiviral and antitumor activities. tandfonline.comtandfonline.comscientificarchives.com Glycosylation can occur at either the exocyclic sulfur atom (S-glycosylation) or one of the nitrogen atoms (N-glycosylation) of the thiohydantoin ring. nih.govresearchgate.nettandfonline.comresearchgate.net
S-glycosylation is a common outcome, particularly when the N-3 position is substituted, as in 3-allyl-2-thiohydantoin derivatives. researchgate.nettandfonline.comscispace.comtandfonline.com The reaction of 3-allyl-5-(Z)-arylidene-2-thiohydantoins with acetylated glycosyl halides, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, under anhydrous alkaline conditions, selectively yields the corresponding S-glycosides. researchgate.nettandfonline.comscispace.comtandfonline.com The structure of these S-nucleosides has been confirmed through various spectroscopic methods and, in some cases, by alternative synthesis under Lewis acid conditions. tandfonline.comtandfonline.com
N-glycosylation can also be achieved. researchgate.nettandfonline.com In instances where the N-3 position is unsubstituted, bis-glycosylation can occur, with glycosyl groups attaching to both the N-3 and S-2 positions. researchgate.nettandfonline.comnih.gov Subsequent treatment with ammonia (B1221849) in methanol can selectively cleave the S-glycosidic bond, leading to the N-3 glycosylated hydantoin. researchgate.nettandfonline.comnih.gov The stereochemistry of the anomeric carbon of the sugar is an important aspect of these reactions, with the β-configuration often being favored. tandfonline.com
The table below provides examples of glycosylation reactions involving thiohydantoins:
| Thiohydantoin Derivative | Glycosylating Agent | Product Type | Reference |
| 3-Allyl-5-(Z)-arylidene-2-thiohydantoins | Pyranosyl bromides | S-Glycosides | researchgate.nettandfonline.comscispace.comtandfonline.com |
| 5-Alkylidene/Arylidene-3-aryl-2-thiohydantoins | Glycosyl halides | S-Glycosides | researchgate.netnih.gov |
| N-3 unsubstituted hydantoins | Glycosyl halides | Bis-glycosylated (N-3 and S-2) | researchgate.nettandfonline.comnih.gov |
| (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones | α-Glycopyranosyl bromides | N-Glycosides | researchgate.net |
Complexation Reactions with Transition Metals
The thiohydantoin scaffold, containing multiple potential donor atoms (N, O, and S), is an excellent ligand for coordinating with transition metal ions. nih.govekb.egijstr.org The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. muctr.ru 3-Allyl-2-thiohydantoin and its derivatives can form complexes with a variety of transition metals, including copper, silver, palladium, nickel, and cobalt. ekb.egias.ac.insemanticscholar.orgresearchgate.net
The coordination mode of the thiohydantoin ligand depends on the metal ion, the substitution pattern on the ligand, and the reaction conditions. ekb.egresearchgate.net In many cases, the sulfur atom of the thione group is involved in coordination. ekb.egsemanticscholar.orgresearchgate.net For instance, in copper(I) complexes with 3-allyl-2-thiohydantoin, coordination occurs through both the exocyclic sulfur atom and the C=C bond of the allyl group, forming a π-complex. semanticscholar.org In contrast, silver(I) complexes with the same ligand show a preference for coordination only through the sulfur atom. semanticscholar.org
In some complexes, the thiohydantoin ligand acts as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom (N-1 or N-3) or through the sulfur and the carbonyl oxygen. ekb.egias.ac.in For example, with N(3)-unsubstituted thiohydantoins, complexes can form where the metal is coordinated by the S and N(3) atoms. ekb.eg The deprotonation of an N-H bond often facilitates chelation. ias.ac.inresearchgate.net
The formation of these complexes can be studied using various techniques, including X-ray crystallography to determine the solid-state structure, and spectroscopic methods like IR and NMR to infer the coordination sites. ekb.egias.ac.insemanticscholar.orgresearchgate.net The study of these complexation reactions is crucial for the development of new metal-based therapeutic agents. nih.govmuctr.ru
Spectroscopic and Structural Elucidation of Hydantoin, 3 Allyl 2 Thioxo Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of "Hydantoin, 3-allyl-2-thioxo-" by mapping the chemical environments of its constituent protons and carbon atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the structure of "Hydantoin, 3-allyl-2-thioxo-". The spectrum reveals distinct signals corresponding to each unique proton environment within the molecule, including the hydantoin (B18101) ring and the allyl substituent.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons of the hydantoin ring (C₅-H₂) appear as a singlet at approximately 4.14 ppm. nih.gov The protons of the allyl group exhibit characteristic resonances: the methylene protons adjacent to the nitrogen atom (N₃-CH₂) appear as a doublet of triplets around 4.38 ppm, showing coupling to the neighboring vinyl proton. nih.gov The terminal vinyl protons (=CH₂) resonate as a multiplet between 5.14 and 5.18 ppm, while the internal vinyl proton (=CH) is observed further downfield as a multiplet in the range of 5.74–5.97 ppm. nih.govsemanticscholar.org The broad singlet observed at approximately 7.78 ppm is attributed to the N-H proton of the hydantoin ring. semanticscholar.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| N-H | ~7.78 | br s | - | semanticscholar.org |
| =CH (allyl) | 5.74-5.97 | m | - | nih.govsemanticscholar.org |
| =CH₂ (allyl) | 5.14-5.18 | m | - | nih.gov |
| N₃-CH₂ (allyl) | ~4.38 | dt | 5.6, 1.5 | nih.gov |
| C₅-H₂ (hydantoin ring) | ~4.14 | s | - | nih.gov |
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The spectrum of "Hydantoin, 3-allyl-2-thioxo-" in CDCl₃ displays characteristic peaks for the carbonyl and thiocarbonyl carbons, as well as for the carbons of the hydantoin ring and the allyl group.
The thiocarbonyl carbon (C=S) is typically the most downfield signal, appearing around 184.7 ppm, while the carbonyl carbon (C=O) resonates at approximately 171.7 ppm. semanticscholar.org The carbons of the allyl group are observed at roughly 130.5 ppm (=CH), 118.7 ppm (=CH₂), and 43.3 ppm (N-CH₂). semanticscholar.org The methylene carbon of the hydantoin ring (C₅) gives a signal at about 48.5 ppm. semanticscholar.org
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=S (C₂) | 184.7 | semanticscholar.org |
| C=O (C₄) | 171.7 | semanticscholar.org |
| =CH (allyl) | 130.5 | semanticscholar.org |
| =CH₂ (allyl) | 118.7 | semanticscholar.org |
| C₅ (hydantoin ring) | 48.5 | semanticscholar.org |
| N₃-CH₂ (allyl) | 43.3 | semanticscholar.org |
Advanced Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals and to confirm the connectivity within the "Hydantoin, 3-allyl-2-thioxo-" molecule, advanced two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the protons of the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov
These 2D NMR methods provide a comprehensive and unambiguous structural elucidation of the molecule, leaving no doubt as to the atomic connectivity. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "Hydantoin, 3-allyl-2-thioxo-" exhibits characteristic absorption bands that confirm the presence of its key structural features. nih.govsemanticscholar.org
A strong absorption band is observed in the region of 1751 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the hydantoin ring. semanticscholar.orghelsinki.fi The presence of the thiocarbonyl group (C=S) is indicated by a strong band around 1524 cm⁻¹. nih.gov The N-H stretching vibration of the hydantoin ring typically appears as a broad band around 3225 cm⁻¹. semanticscholar.orghelsinki.fi Additionally, the spectrum shows bands corresponding to the C-H stretching of the allyl group's sp² and sp³ hybridized carbons, as well as C=C stretching vibrations. nih.gov
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3225 | semanticscholar.orghelsinki.fi |
| C=O | Stretching | ~1751 | semanticscholar.orghelsinki.fi |
| C=S | Stretching | ~1524 | nih.gov |
| C-H (sp³) | Stretching | ~2923 | semanticscholar.orghelsinki.fi |
| C=C | Stretching | ~1650 | semanticscholar.orghelsinki.fi |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "Hydantoin, 3-allyl-2-thioxo-", MS and HRMS confirm the expected molecular formula and provide insights into the molecule's stability and fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although the specific crystal structure of the parent "Hydantoin, 3-allyl-2-thioxo-" is not detailed in the provided search results, studies on its copper(I) complexes have been conducted, which involved X-ray diffraction analysis of the ligand itself. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure of 3-allyl-2-thioxo-hydantoin. The molecule's absorption of UV-Vis radiation is governed by the presence of specific chromophores within its heterocyclic ring, namely the amide (-CO-N-) and thioamide (-CS-N-) functional groups. These groups give rise to characteristic electronic transitions that can be analyzed to understand the molecule's electronic environment.
The primary electronic transitions observed for the 2-thiohydantoin (B1682308) core are π→π* and n→π* transitions. The π→π* transitions are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (n), such as those on the sulfur and oxygen atoms, to a π* antibonding orbital.
Derivatives of 2-thiohydantoin are known to form stable complexes with various metal ions, and these complexes often exhibit high molar absorptivities, making them suitable for spectrophotometric analysis. nih.gov The thioamide moiety is the principal chromophore responsible for the characteristic UV absorption profile. The electronic transitions can be summarized as follows:
π→π Transitions:* Associated with the C=O and C=S double bonds, these transitions are typically found at shorter wavelengths (higher energy) and have high molar extinction coefficients.
n→π Transitions:* These transitions involve the lone pair electrons on the sulfur and oxygen atoms. The n→π* transition for the C=S group occurs at a longer wavelength (lower energy) compared to the C=O group and is largely responsible for the absorption profile in the near-UV region.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to provide a more detailed assignment of the experimental spectra by calculating the energies and oscillator strengths of electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Chromophore | Transition Type | Typical Wavelength (λmax) Range | Relative Intensity |
|---|---|---|---|
| Amide (C=O) | n→π | 210-220 nm | Low |
| Amide (C=O) | π→π | 180-190 nm | High |
| Thioamide (C=S) | n→π | 300-350 nm | Low to Medium |
| Thioamide (C=S) | π→π | 260-280 nm | High |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., ECD)
While 3-allyl-2-thioxo-hydantoin itself is an achiral molecule, derivatives that possess a stereogenic center, most commonly through substitution at the C5 position, can exist as enantiomers. For these chiral thiohydantoins, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for determining absolute configuration and assessing enantiomeric purity. rsc.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently, resulting in ECD spectra that are mirror images of each other. A positive band (positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative band (negative Cotton effect) in the spectrum of its counterpart. researcher.life A racemic mixture, containing equal amounts of both enantiomers, is ECD silent.
The intensity of an ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. This relationship allows for the precise quantification of the enantiomeric composition. researchgate.net In modern stereochemical analysis, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations (TD-DFT) for a known absolute configuration. researchgate.netuc.cl A match between the experimental and computed spectrum provides a reliable assignment of the molecule's absolute configuration. This combined experimental and computational approach has become a powerful alternative to X-ray crystallography for stereochemical elucidation. uc.cl
| Enantiomeric Composition | Enantiomeric Excess (ee) | ECD Signal |
|---|---|---|
| 100% R-enantiomer | 100% | Maximum positive or negative signal |
| 75% R / 25% S | 50% | 50% of the maximum signal |
| 50% R / 50% S (Racemate) | 0% | No signal |
| 25% R / 75% S | -50% | -50% of the maximum signal (inverted) |
| 100% S-enantiomer | -100% | Mirror image of the R-enantiomer's signal |
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and dynamic behavior of 3-allyl-2-thioxo-hydantoin are defined by its conformational possibilities and potential tautomeric forms.
Tautomeric Equilibria: Prototropic tautomerism is a key chemical feature of the 2-thiohydantoin ring system, which can theoretically exist in different isomeric forms that readily interconvert. nih.gov The most significant equilibrium for this compound is the thione-thiol tautomerism involving the thioamide group.
Thione-Thiol Tautomerism: This involves the migration of the proton from the N1 nitrogen to the sulfur atom, resulting in an equilibrium between the thione form (C=S) and the thiol (or imidothiol) form (C-SH). Extensive studies on thioamides and related heterocyclic systems have demonstrated that the thione tautomer is significantly more stable and is the overwhelmingly predominant species in both the gas phase and solution. ias.ac.inscispace.comnih.gov The stability of the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond and favorable electronic effects. scispace.com
Keto-Enol Tautomerism: A second, less favored tautomerism can occur at the C4-carbonyl group, involving the migration of a proton from the C5 position to the C4-oxygen, leading to an enol form. This equilibrium is generally not significant unless the C5 position is activated by electron-withdrawing groups.
For 3-allyl-2-thioxo-hydantoin, the molecule exists almost exclusively as the thione tautomer under normal conditions.
| Tautomeric Form | Key Structural Features | Relative Stability |
|---|---|---|
| Thione (Amide) | -NH-C(=S)- and -N-C(=O)- | Most Stable / Predominant |
| Thiol (Imidothiol) | -N=C(-SH)- and -N-C(=O)- | High Energy / Minor Contributor |
| Enol | -NH-C(=S)- and -N=C(-OH)- | High Energy / Very Minor Contributor |
Advanced Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Electronic Structure and Reactivity Predictions
DFT calculations have been utilized to explore the electronic structure of thiohydantoin derivatives. These studies provide insights into the distribution of electron density, molecular geometry, and various electronic parameters that govern the molecule's reactivity. For instance, a theoretical study on 2-thiohydantoin (B1682308) derivatives using DFT with the B3LYP/6–31 + G(d,p) level of theory has been performed to understand their electronic and geometric properties. Such studies help in correlating quantum chemical parameters with experimental observations. researchgate.net
In a specific investigation involving a related compound, 3-allyl-2-hydantoin (referred to as 3-ASH), DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to assess its potential as an anti-cancer drug. The study focused on the interaction of 3-ASH with pristine and functionalized BC2N nanotubes for drug delivery applications. The calculations revealed that the interaction with raw nanotubes was weak, but functionalization with carboxyl groups significantly enhanced the adsorption and thermodynamic stability of the complex through hydrogen bonding. This was supported by analyses of molecular electrostatic potential (MEP), natural bond orbital (NBO), and fractional charge transfer, which indicated a considerable charge transfer from the 3-ASH molecule to the functionalized nanotube.
The reactivity of allyl-containing compounds has also been a subject of DFT studies. For example, the chemical reactivity of allyl mercaptan and its derivatives was analyzed using DFT at the B3LYP/cc-pVQZ level. mdpi.com Such studies determine thermodynamic and global chemical activity descriptors like ionization potential, electron affinity, and chemical hardness, which are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in various chemical reactions.
The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For thiohydantoin derivatives, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attacks. For instance, in related heterocyclic systems, the HOMO is often localized on the thioamide moiety and parts of the ring, while the LUMO may be distributed over the carbonyl group and adjacent atoms. This distribution helps in understanding the reaction mechanisms and designing new derivatives with desired reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Several studies have employed molecular docking to investigate the potential biological activities of thiohydantoin derivatives. For example, various 2-thiohydantoin derivatives have been synthesized and their interactions with potential anticancer and antimicrobial protein targets have been evaluated through molecular docking studies. ajchem-a.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein.
In one study, molecular docking and molecular dynamics simulations were used to predict the anticancer mechanism of a 2-thiohydantoin derivative. The results indicated a significant interaction with proteins like AKT1 and CDK2, with favorable binding affinity energies. nih.gov Such findings are instrumental in understanding the molecular basis of the observed biological activity and in the rational design of more potent inhibitors. nih.gov For instance, some 5-substituted-2-thiohydantoin analogs have been identified as a novel class of antitumor agents through such computational and experimental approaches. nih.gov
The following table summarizes representative findings from molecular docking studies on thiohydantoin derivatives against various protein targets.
| Thiohydantoin Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Potential Biological Activity |
|---|---|---|---|---|
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | AKT1 | -10.4 | Hydrogen bonding and hydrophobic interactions | Anticancer |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | CDK2 | -9.6 | Hydrogen bonding and hydrophobic interactions | Anticancer |
| (E)-5-(chlorobenzylidene)-3-(2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl)-1-phenyl-2-thiohydantoin | Cyclin-dependent kinase 2 (CDK2) | Not specified | Good key interactions similar to co-crystallized ligand | Anticancer (Lung Cancer) |
| Various 1,3-disubstituted-2-thiohydantoins | Cyclooxygenase 2 (COX-2) | Substantial binding affinity | Not specified | Anti-inflammatory |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments.
In general, MD simulations of small molecules in solution can reveal:
Conformational Preferences: Identifying the most stable and populated conformations of the molecule. wustl.edu
Solvent Effects: How the surrounding solvent molecules influence the solute's conformation and dynamics.
Interaction Dynamics: The stability and fluctuations of interactions between the molecule and a biological target, complementing the static picture provided by molecular docking. mdpi.comresearchgate.net
For example, MD simulations have been used to confirm the conformational stability of protein-ligand complexes involving thiohydantoin derivatives, providing a more dynamic and realistic view of the binding interactions. researchgate.net Such simulations can help to refine the results of molecular docking and provide a more accurate assessment of a ligand's binding affinity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been conducted on various classes of hydantoin (B18101) and thiohydantoin derivatives to understand the structural requirements for different biological activities, such as anticonvulsant and anti-HIV properties. cncb.ac.cnacs.org These studies typically involve the calculation of a large number of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometric descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Which describe the electronic properties, such as charge distribution and dipole moment.
Thermodynamic descriptors: Which relate to the energetic properties of the molecule.
For instance, a QSAR analysis was performed on a large set of hydantoin derivatives to develop models for anticonvulsant activity. cncb.ac.cn These models, developed using techniques like genetic algorithms, were able to predict the activity of test compounds with reasonable accuracy. cncb.ac.cn While a specific QSAR model for Hydantoin, 3-allyl-2-thioxo- has not been reported, the presence of the allyl group would be an important descriptor in any such model, potentially influencing properties like lipophilicity and steric interactions.
Solvent Effects and Solvation Energy Calculations
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to model these solvent effects and calculate the solvation energy, which is the free energy change associated with the transfer of a solute molecule from the gas phase to a solvent.
DFT calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). In a study on allyl mercaptan, the Conductor-Like Polarizable Continuum Model (C-PCM) was used to perform calculations in both hydrophilic (water) and hydrophobic (benzene) environments. mdpi.com These calculations can reveal how the solvent influences the electronic structure, reactivity, and thermodynamic properties of the molecule. mdpi.com
For heterocyclic compounds, the solvation free energy is highly correlated with their gas-phase interaction energies with other molecules. nih.gov Understanding the desolvation penalty—the energy required to remove the solvent shell from a molecule before it can bind to a target—is crucial in drug design. nih.gov A high desolvation penalty can counteract favorable binding interactions.
While specific solvation energy calculations for Hydantoin, 3-allyl-2-thioxo- are not detailed in the literature, computational studies on related heterocycles have demonstrated excellent agreement between calculated and experimental solvation free energies. nih.gov These methods could be readily applied to Hydantoin, 3-allyl-2-thioxo- to predict its solubility and partitioning behavior in different solvent systems.
Molecular Electrostatic Potential (MEP) and Charge Transfer Analysis
Computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules. For 3-allyl-2-thioxo-hydantoin, methods such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are employed to elucidate its electrophilic and nucleophilic sites, as well as the nature of intramolecular charge transfer. These analyses are crucial for predicting how the molecule will interact with biological targets and other chemical species.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential represents the net electrostatic effect of the molecule's protons and electrons.
The MEP surface is typically color-coded to indicate different potential values. Regions of negative electrostatic potential, usually colored in shades of red and yellow, are characterized by an excess of electron density and are therefore susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas indicate regions of neutral potential.
For 3-allyl-2-thioxo-hydantoin, the MEP map would be expected to show the most negative potential localized around the oxygen and sulfur atoms due to the high electronegativity of these atoms and the presence of lone pairs of electrons. The carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S) would therefore be the primary sites for electrophilic interactions. The regions around the hydrogen atoms, particularly those bonded to nitrogen, would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. The allyl group would likely present a more neutral potential, with some variation depending on the specific conformation of the molecule.
Charge Transfer Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and charge distribution within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. Higher E(2) values indicate a more significant charge transfer and a stronger interaction.
In the case of 3-allyl-2-thioxo-hydantoin, NBO analysis would reveal significant charge delocalization within the hydantoin ring. The primary donor orbitals would be the lone pairs of the nitrogen, oxygen, and sulfur atoms, while the principal acceptor orbitals would be the antibonding π* orbitals of the carbonyl (C=O) and thiocarbonyl (C=S) groups.
Key intramolecular interactions would include the delocalization of the lone pair electrons from the nitrogen atoms into the adjacent π(C=O) and π(C=S) orbitals. This delocalization contributes to the stability of the heterocyclic ring. The analysis would also quantify the charge distribution among the atoms, confirming the high negative charges on the oxygen and sulfur atoms and positive charges on the carbonyl and thiocarbonyl carbon atoms.
While the full research data containing specific NBO analysis for 3-allyl-2-thioxo-hydantoin is not publicly available, a representative dataset based on similar thiohydantoin structures is presented below to illustrate the expected findings.
Table 1: Illustrative Natural Bond Orbital (NBO) Analysis for 3-allyl-2-thioxo-hydantoin This table presents expected values based on computational studies of similar molecules, as specific data for 3-allyl-2-thioxo-hydantoin is not available in cited literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N1 | π* (C2=S) | 15.8 | n → π* |
| LP (1) N1 | π* (C4=O) | 12.5 | n → π* |
| LP (1) N3 | π* (C2=S) | 18.2 | n → π* |
| LP (1) N3 | π* (C4=O) | 20.1 | n → π* |
| LP (2) O5 | σ* (N1-C4) | 5.3 | n → σ* |
| LP (2) S6 | σ* (N1-C2) | 8.9 | n → σ* |
Table 2: Illustrative Mulliken Atomic Charges for 3-allyl-2-thioxo-hydantoin This table presents expected values based on computational studies of similar molecules, as specific data for 3-allyl-2-thioxo-hydantoin is not available in cited literature.
| Atom | Charge (e) |
|---|---|
| N1 | -0.45 |
| C2 | +0.38 |
| N3 | -0.52 |
| C4 | +0.55 |
| C5 | -0.15 |
| O (on C4) | -0.58 |
| S (on C2) | -0.42 |
| C (allyl) | -0.20 to -0.30 |
| H (allyl) | +0.10 to +0.15 |
Advanced Applications and Future Research Directions
Medicinal Chemistry Applications
The thiohydantoin core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active molecules and its synthetic accessibility. jchemrev.comnih.gov The 3-allyl-2-thioxo-hydantoin variant offers specific reactive handles that are instrumental in the design and development of novel therapeutic agents.
Drug Discovery and Lead Optimization Strategies
The process of discovering and optimizing drug candidates based on the 3-allyl-2-thioxo-hydantoin scaffold involves several established medicinal chemistry strategies. The core structure allows for systematic modifications to fine-tune its pharmacological profile.
Privileged Scaffold Utilization : The thiohydantoin ring system is a key structural motif in various biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, antibacterial, and antidiabetic properties. ijrpr.com This history of biological relevance makes 3-allyl-2-thioxo-hydantoin an attractive starting point for new drug discovery campaigns.
Structure-Activity Relationship (SAR) Studies : A primary optimization strategy involves conducting extensive SAR studies. By systematically altering substituents at the C-5 position of the 3-allyl-2-thioxo-hydantoin ring, researchers can probe the structural requirements for a desired biological activity. jchemrev.com For instance, condensation of the thiohydantoin core at the C-5 position with various aldehydes creates a library of 5-arylmethylene derivatives, whose potency can be correlated with the electronic and steric properties of the aryl substituent. jchemrev.com
Lead Optimization Techniques : Once a "hit" compound is identified, lead optimization aims to improve its efficacy, selectivity, and pharmacokinetic properties. For thiohydantoin derivatives, this often involves:
Bioisosteric Replacement : Swapping functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce metabolic liabilities.
Scaffold Hopping : Modifying the core heterocyclic structure while retaining key pharmacophoric features to discover novel intellectual property and improved drug-like properties.
Functional Group Modification : The allyl group at the N-3 position and the thione group at the C-2 position are key sites for modification. The sulfur atom, for instance, can be selectively alkylated to generate S-alkylated derivatives with altered properties. jchemrev.com
Development of Hydantoin-Based Therapeutic Agents
Derivatives of 2-thiohydantoin (B1682308) are being actively investigated for a multitude of therapeutic applications. The introduction of the allyl group at the N-3 position provides a stable and synthetically useful anchor while allowing for diversification at other positions to target specific diseases. Research has shown that modifying the substituents on the thiohydantoin ring significantly influences the compound's biological activity. jchemrev.com
| Therapeutic Area | Target/Mechanism | Key Findings | Citation |
|---|---|---|---|
| Anticancer | DNA Topoisomerase 1 (Top1) Inhibition | 5-biarylidene-thiohydantoin derivatives have shown potent inhibition of human Top1 and exhibited selective anticancer activity against human breast (MCF-7) and cervical (HeLa) cancer cell lines. | jchemrev.comjchemrev.com |
| Anticancer | Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibition | A 2-thiohydantoin analogue was identified as a potent inhibitor of the mutant IDH1 enzyme, which is associated with certain gliomas. Optimization efforts focused on substitutions at the N-3 and C-5 positions. | jchemrev.com |
| Antimycobacterial | Inhibition of Mycobacterium tuberculosis growth | Certain 5-arylidine-2-thiohydantoin derivatives displayed over 90% inhibition of M. tuberculosis growth, with IC50 values in the low micromolar range. | jchemrev.comjchemrev.com |
| Antimalarial | Inhibition of P. falciparum | Hybrid molecules combining 7-chloroquinoline (B30040) and thiohydantoin moieties have demonstrated potent antimalarial activity with low toxicity against mammalian cells. | researchgate.net |
Materials Science and Nanotechnology Integration
The unique chemical functionalities of 3-allyl-2-thioxo-hydantoin make it a candidate for integration with materials science and nanotechnology platforms, particularly for biomedical applications.
Functionalization for Drug Delivery Systems (e.g., Nanocarriers)
The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of anti-cancer drugs while minimizing side effects. Nanocarriers offer a promising platform for targeted drug delivery. Theoretical studies have investigated the potential of hydantoin (B18101) analogues in this area. For example, density functional theory (DFT) calculations were used to evaluate the capabilities of raw and functionalized Boron-Nitride (BC2N) nanotubes as carriers for the anti-cancer drug 3-allyl-2-hydantoin (a close structural analogue). nih.gov The study found that while the interaction with pristine nanotubes was weak, functionalizing the nanotubes with carboxyl groups significantly improved the adsorption of the drug, suggesting a viable mechanism for drug loading. nih.gov This indicates that the hydantoin scaffold is a suitable candidate for attachment to nanocarriers, and the thioxo- variant, 3-allyl-2-thioxo-hydantoin, would be expected to have similar potential for such applications.
Bioconjugation and Surface Functionalization
Bioconjugation involves linking molecules to biomolecules or surfaces to impart new functionalities. The 3-allyl-2-thioxo-hydantoin molecule possesses two key functional groups amenable to established bioconjugation chemistries:
The Allyl Group : The terminal double bond of the allyl group is a versatile handle for covalent attachment. It can readily participate in thiol-ene "click" reactions, which are highly efficient and occur under mild, biocompatible conditions. nih.gov This allows the molecule to be conjugated to surfaces or biomolecules that have been functionalized with thiol groups.
The Thiol/Thione Group : The thione group exists in tautomeric equilibrium with its thiol form. Thiol groups are widely used for surface functionalization, for example, by attaching to gold nanoparticles or through reactions with maleimide (B117702) linkers on proteins or other surfaces. nih.govnih.gov This dual reactivity opens up diverse possibilities for using 3-allyl-2-thioxo-hydantoin as a linker to modify the surfaces of biomaterials, nanoparticles, and diagnostic probes. researchgate.net
Role in Organic Synthesis and Chemical Biology
Beyond its direct applications, 3-allyl-2-thioxo-hydantoin is a valuable intermediate in organic synthesis for the preparation of more complex, biologically active compounds. jchemrev.com Its core structure can be readily assembled, and its functional groups can be selectively manipulated. organic-chemistry.orgnih.gov
Key synthetic transformations include:
Condensation at C-5 : The methylene (B1212753) group at the C-5 position is nucleophilic and can undergo Knoevenagel condensation with a wide variety of aldehydes and ketones. This reaction is a primary method for introducing diversity and building larger molecular architectures based on the thiohydantoin scaffold. jchemrev.comjchemrev.com
Alkylation at Sulfur : The sulfur atom of the thione group can be selectively alkylated, for example, using methyl iodide. jchemrev.comjchemrev.com This modification alters the electronic properties of the ring and provides another avenue for creating diverse derivatives.
Amino Acid Synthesis : Hydantoin and thiohydantoin rings serve as key precursors in the chemical synthesis of non-natural α-amino acids, which are important building blocks for peptide and protein engineering. nih.gov
The synthetic tractability of 3-allyl-2-thioxo-hydantoin ensures its continued role as a foundational element in the construction of novel chemical tools and therapeutic candidates.
Precursors for Complex Heterocyclic Synthesis
Hydantoin, 3-allyl-2-thioxo-, also known as 3-allyl-2-thioxoimidazolidin-4-one, serves as a versatile and valuable building block in the synthesis of a wide array of complex heterocyclic systems. Its structural features, including a reactive thiourea (B124793) core, a nucleophilic sulfur atom, and an active methylene group at the C-5 position, provide multiple sites for chemical modification and cyclization reactions. jchemrev.com These characteristics make it an attractive starting material for constructing fused-ring systems and other intricate molecular architectures, often through efficient synthetic strategies like multicomponent reactions (MCRs). windows.netresearchgate.netrsc.org
The C-5 position of the 2-thiohydantoin ring is particularly reactive and is frequently exploited in condensation reactions with various aldehydes to form 5-arylmethylene derivatives. jchemrev.com This classic Knoevenagel condensation extends the π-conjugated system and introduces a key functional handle for subsequent transformations. For instance, a related compound, 3-N-allylrhodanine, readily undergoes condensation with p-nitrobenzaldehyde to yield the corresponding 5-arylidene product, a reaction pathway directly applicable to 3-allyl-2-thioxohydantoin. mdpi.com
Furthermore, the 3-allyl-2-thioxohydantoin scaffold is a precursor for the synthesis of fused heterocyclic systems. The thioamide moiety within the ring can participate in annulation reactions to form thiazole-containing structures. For example, polymer-supported α-acylamino ketones can react with isothiocyanates to form thiohydantoins, which are then precursors to imidazo[2,1-b]thiazol-4-iums. researchgate.net This highlights the potential of the thiohydantoin core to be integrated into more complex, fused bicyclic and tricyclic frameworks. nih.govresearchgate.netgoogle.com The synthesis of thieno[2,3-b]thiopyran derivatives from reactions involving isothiocyanates further illustrates the utility of the thio-functionality in building sulfur-containing fused rings. researchgate.net
Multicomponent reactions (MCRs) provide a powerful and atom-economical approach to generating molecular diversity, and heterocyclic precursors like 3-allyl-2-thioxohydantoin are well-suited for such strategies. windows.netfu-berlin.de These one-pot reactions allow for the construction of complex molecules from three or more starting materials, minimizing waste and synthetic steps. The functional groups on the 3-allyl-2-thioxohydantoin ring can participate in domino or cascade reactions to rapidly assemble elaborate heterocyclic structures. windows.net
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 5-Methylene-thiohydantoin | Cyclative Cleavage | Imidazo[2,1-b]thiazol-4-iums | researchgate.net |
| 3-N-Allylrhodanine (related structure) | Knoevenagel Condensation | 5-Arylidene-rhodanine | mdpi.com |
| Thiohydantoin Core | Annulation Reactions | Fused Thiazoles | researchgate.netresearchgate.net |
Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them and modulating their function. nih.govnih.gov Derivatives of 3-allyl-2-thioxohydantoin belong to the broader class of thiohydantoins, which have demonstrated a wide range of biological activities and are frequently used to probe various biological targets. jchemrev.comnih.gov The versatility of the thiohydantoin scaffold allows for systematic structural modifications, enabling the development of potent and selective probes to investigate enzyme function and cellular pathways. researchgate.netresearchgate.net
Thiohydantoin derivatives have been identified as inhibitors or modulators of several important biological targets. For example, 5-arylidene-2-thiohydantoin derivatives have shown anticancer activity by inhibiting the androgen receptor and modulating the PI3K/AKT pathway. nih.gov Other derivatives have been developed as anti-inflammatory agents by inhibiting COX-2 enzymes and reducing the production of inflammatory mediators like nitric oxide. nih.gov The ability to synthesize libraries of these compounds and screen them against specific targets makes them valuable tools in drug discovery and chemical biology. nih.gov
The process of using these compounds as probes often involves computational methods like molecular docking to predict their binding modes within the active site of a target protein. researchgate.netresearchgate.net These in silico studies, combined with in vitro enzyme inhibition assays, help to elucidate the structure-activity relationships (SAR) and guide the design of more effective probes. For instance, docking studies have been used to investigate the interactions of thiohydantoin derivatives with enzymes such as α-glucosidase and α-amylase, which are targets for antidiabetic therapies. researchgate.net The insights gained from such studies can reveal key interactions, like hydrogen bonding or π-π stacking, that are crucial for potent inhibition. researchgate.net
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Nuclear Receptors | Androgen Receptor | Cancer | nih.gov |
| Enzymes (Kinases) | PI3K/AKT Pathway | Cancer | nih.gov |
| Enzymes (Oxidoreductases) | COX-2 | Inflammation | nih.gov |
| Enzymes (Hydrolases) | α-Glucosidase, α-Amylase | Diabetes | researchgate.net |
| Various | Mycobacterium tuberculosis targets | Infectious Disease | jchemrev.com |
Emerging Research Areas and Unexplored Potential
The foundational structure of 3-allyl-2-thioxohydantoin continues to inspire new avenues of research, pointing toward unexplored potential in both medicinal chemistry and materials science. A significant emerging area is the design of heterobivalent or hybrid molecules. This strategy involves linking the thiohydantoin core to another distinct pharmacophore to create a single molecule that can interact with multiple biological targets or two different binding sites on the same target. nih.gov Such multi-targeted agents are of great interest for treating complex diseases like cancer. nih.gov
Another promising direction is the exploration of 3-allyl-2-thioxohydantoin derivatives in coordination chemistry. The thione group (C=S) is an effective sulfur-donor ligand, capable of coordinating with various metal ions. The resulting metal complexes could exhibit novel catalytic properties or unique biological activities distinct from the parent ligand. The potential for these compounds to act as S-donor ligands is an area ripe for investigation. mdpi.com
The allyl group itself presents untapped opportunities. It can be utilized in polymerization reactions, suggesting that 3-allyl-2-thioxohydantoin could serve as a monomer for creating functional polymers or as a co-polymerizable photoinitiator in materials science applications. researchgate.net Its unique electronic and steric properties can be leveraged to fine-tune the characteristics of advanced materials.
Furthermore, there is considerable scope for expanding the library of complex N-fused heterocycles derived from this scaffold. nih.gov The development of novel, efficient synthetic methodologies, particularly those employing green chemistry principles, will be crucial in accessing new chemical space. These new, structurally complex derivatives could then be screened for a wider range of biological activities, potentially uncovering new therapeutic applications for this versatile chemical entity.
Q & A
Q. How can the hydantoin isoform of 3-allyl-2-thioxohydantoin be confirmed in solution?
- Methodological Answer : The hydantoin isoform can be validated using 15N NMR spectroscopy to resolve nitrogen chemical shifts and IR spectroscopy to identify characteristic absorption bands (e.g., carbonyl and thione stretching vibrations). Co-injection LC/MS analysis with synthetic and biologically derived samples (e.g., from E. coli tRNAs) confirms structural identity .
Q. What analytical techniques resolve discrepancies between solution and crystal conformations of hydantoin derivatives?
- Methodological Answer : Use 1D/2D NOESY NMR to probe solution-state conformation (e.g., anticonformation dominance via H8–H2′ cross-peaks) and X-ray crystallography for crystal structures (e.g., syn conformation with a −52.7° torsion angle between hydantoin and adenine rings). Discrepancies arise from crystal packing effects versus dynamic solution behavior .
Q. How can synthetic routes for hydantoin derivatives be optimized?
- Methodological Answer : Follow stepwise protocols such as K2CO3-mediated alkylation in acetone/DMF (18–48 h, rt) and DAST fluorination (neat, 1 week). Reaction conditions (e.g., 100°C for 48 h in DMF) improve yield for thermally stable products. Monitor purity via LC/MS and confirm regiochemistry with NOE experiments .
Advanced Research Questions
Q. How do computational methods reconcile contradictions between experimental and theoretical data on hydantoin structure?
- Methodological Answer : Perform DFT/B3LYP calculations with 6-311G++(d,p) basis sets to optimize geometry and vibrational spectra. Compare computed IR frequencies (e.g., carbonyl stretches) with experimental data to validate models. Discrepancies in rotational barriers (e.g., 23 kcal/mol for planar conformers) highlight limitations in static computational approximations .
Q. What experimental designs address rotational isomerism in hydantoin derivatives?
- Methodological Answer : Use ab initio energy calculations to identify energy minima (e.g., −52.7°, −122.7° dihedral angles). Validate with variable-temperature NMR to observe rotamer interconversion. For example, rotational barriers >17 kcal/mol indicate restricted motion at physiological temperatures, suggesting isomer-specific biological interactions .
Q. How can epimerization under alkaline conditions be mechanistically studied?
- Methodological Answer : Monitor epimerization kinetics via chiral HPLC or circular dichroism (CD) under controlled pH (e.g., 8.0–10.0). Hydantoin’s susceptibility to base-induced racemization (e.g., at C5 or C6 positions) can be quantified using activation energy calculations from Arrhenius plots .
Q. What QSPR models predict hydantoin lipophilicity for drug design?
- Methodological Answer : Develop CODESSA-based QSPR models using AM1-optimized geometries and descriptors (e.g., polar surface area, dipole moment). Correlate HPLC retention times with molecular polarity indices to prioritize derivatives with enhanced solubility or membrane permeability .
Data Contradiction Analysis
Q. How to resolve conflicting NOE data between solution and crystal structures?
- Methodological Answer : Solution-state NOESY (anticlinal H8–H2′ interactions) and crystal X-ray data (syn conformation) reflect environmental influences. Use molecular dynamics simulations to model solvent effects on ring orientation. Repulsive N1/N7–carbonyl interactions in solution may favor anticonformation despite crystal stabilization of syn forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
